molecular formula C11H13Cl3O4 B14382456 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 90125-46-5

2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate

Cat. No.: B14382456
CAS No.: 90125-46-5
M. Wt: 315.6 g/mol
InChI Key: KNACDGXAKBDCCL-UHFFFAOYSA-N
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Description

2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring and a trichloroacetyl group

Preparation Methods

The synthesis of 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with trichloroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state, such as a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroacetyl group, replacing one or more chlorine atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate include:

    Cyclohex-3-ene-1-carboxylic acid: Lacks the trichloroacetyl group, making it less reactive.

    Ethyl 3-cyclohexenecarboxylate: Similar structure but with an ethyl ester group instead of the trichloroacetyl group.

    Hagemann’s ester: Another cyclohexene derivative with different functional groups

Properties

CAS No.

90125-46-5

Molecular Formula

C11H13Cl3O4

Molecular Weight

315.6 g/mol

IUPAC Name

2-(2,2,2-trichloroacetyl)oxyethyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C11H13Cl3O4/c12-11(13,14)10(16)18-7-6-17-9(15)8-4-2-1-3-5-8/h1-2,8H,3-7H2

InChI Key

KNACDGXAKBDCCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)OCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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